molecular formula C23H16Cl2N2O2S B11668845 (5E)-2-(2-chloroanilino)-5-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one

(5E)-2-(2-chloroanilino)-5-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one

Cat. No.: B11668845
M. Wt: 455.4 g/mol
InChI Key: FDZCAUQHSISCTE-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE: is a synthetic organic compound characterized by its unique thiazolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2-chlorobenzaldehyde with 4-[(2-chlorophenyl)methoxy]benzaldehyde in the presence of a thiazolidinone precursor. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicine, the compound is explored for its therapeutic potential. Studies focus on its efficacy and safety in treating various diseases, particularly those involving microbial infections and cancer.

Industry

In the industrial sector, (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE is used in the development of new materials and chemical products. Its unique properties make it suitable for various applications, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These interactions can lead to the inhibition of key enzymes or pathways, resulting in the compound’s observed biological effects. For example, its antimicrobial activity may be due to the disruption of bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar aromatic structure but different functional groups.

    Steviol Glycoside: Another compound with a complex structure, used primarily as a sweetener.

    Ringer’s Lactate Solution: A mixture of compounds used in medical applications, highlighting the diversity of chemical compounds with therapeutic potential.

Uniqueness

What sets (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE apart is its unique thiazolidinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H16Cl2N2O2S

Molecular Weight

455.4 g/mol

IUPAC Name

(5E)-2-(2-chlorophenyl)imino-5-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H16Cl2N2O2S/c24-18-6-2-1-5-16(18)14-29-17-11-9-15(10-12-17)13-21-22(28)27-23(30-21)26-20-8-4-3-7-19(20)25/h1-13H,14H2,(H,26,27,28)/b21-13+

InChI Key

FDZCAUQHSISCTE-FYJGNVAPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=NC4=CC=CC=C4Cl)S3)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=C3C(=O)NC(=NC4=CC=CC=C4Cl)S3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.